molecular formula C12H22N2O B2436221 N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2361638-43-7

N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No. B2436221
CAS RN: 2361638-43-7
M. Wt: 210.321
InChI Key: LOMLOACRKZIDCF-UHFFFAOYSA-N
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Description

“N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a 1,3-dipolar cycloaddition or other cyclization reaction . The butan-2-yl group and the prop-2-enamide group would likely be added in subsequent steps, although the exact methods would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the butan-2-yl (or isobutyl) group and the prop-2-enamide group. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the prop-2-enamide group could participate in various addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present and their arrangement in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would likely involve further exploration of its properties and potential applications. This could include studies to optimize its synthesis, investigations of its mechanism of action, and evaluations of its safety and efficacy .

properties

IUPAC Name

N-[(1-butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-10(3)14-7-6-11(9-14)8-13-12(15)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMLOACRKZIDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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